8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole ring at the 8-position and a 2-phenoxyethyl substituent at the 2-position. This structure combines pharmacologically relevant motifs: 1,2,4-triazolo[4,3-a]pyridines are known for diverse bioactivities, including kinase inhibition and receptor modulation, while 1,2,4-oxadiazoles are valued for metabolic stability and hydrogen-bonding capabilities . The phenoxyethyl side chain may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-12-18-16(25-20-12)14-8-5-9-21-15(14)19-22(17(21)23)10-11-24-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMFNHQNTFAUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN(C3=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 294193-47-8) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 263.25 g/mol. The structural complexity includes an oxadiazole moiety and a phenoxyethyl group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the triazole scaffold. For instance, derivatives similar to our compound have shown significant inhibitory effects on cancer cell lines by targeting specific signaling pathways.
- Mechanism of Action :
- The compound may inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival. This results in increased apoptosis in cancer cells such as MGC-803.
- In vitro studies demonstrated that treatment with similar triazole compounds resulted in G2/M phase arrest in cell cycle progression, indicating potential as an anticancer agent .
Antibacterial Activity
The triazole and oxadiazole moieties are known to exhibit antibacterial properties. Compounds with similar structures have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
These results suggest that derivatives of the triazolo[4,3-a]pyridine framework may also possess comparable antibacterial efficacy .
Antifungal and Other Activities
Beyond antibacterial and anticancer activities, compounds featuring triazole structures are often evaluated for antifungal properties. The presence of the oxadiazole ring may enhance the spectrum of activity against fungal pathogens.
Case Studies
- In Vitro Evaluation :
- Structure-Activity Relationship (SAR) :
Future Research Directions
Given the promising biological activities observed in similar compounds:
- Further exploration into the mechanistic pathways involved in its anticancer and antibacterial activities is warranted.
- Investigating the toxicity profiles and pharmacokinetics will be crucial for potential therapeutic applications.
- Development of novel derivatives could lead to enhanced efficacy and specificity against targeted diseases.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Oxadiazole Substituent | Triazolopyridine Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| A | 3-Methyl | 2-(2-Phenoxyethyl) | 389.40 | Moderate lipophilicity, balanced solubility |
| B | 3-Phenyl | 2-(2-Indolyl-oxoethyl) | 493.51 | Enhanced aromatic interactions, higher steric hindrance |
| C | 3-Methyl | 3-Acetic acid | 275.23 | High solubility, potential for ionic interactions |
Side Chain Modifications
The 2-phenoxyethyl group in Compound A contrasts with other side chains in analogs:
- Compound D: 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (PubChem entry, 2004) substitutes the phenoxyethyl with a 4-methylphenyl-oxoethyl group. The methylphenyl moiety increases hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
- Compounds E–G: Derivatives from feature benzyl or heteroaryl-α-bromoketone-derived chains.
Table 2: Side Chain Impact on Pharmacokinetics
| Compound | Side Chain | LogP (Predicted) | Solubility (mg/mL) | Bioavailability |
|---|---|---|---|---|
| A | 2-Phenoxyethyl | 2.8 | 0.15 | Moderate |
| D | 2-(4-Methylphenyl-oxoethyl) | 3.4 | 0.08 | High (CNS) |
| E | Benzyl | 3.1 | 0.10 | Moderate |
Docking and Binding Affinity Insights
While explicit docking data for Compound A is absent in the evidence, studies using AutoDock Vina () suggest that the 3-methyl-oxadiazole in A may form favorable hydrophobic interactions compared to Compound B’s phenyl group, which could induce steric clashes in tighter binding pockets. The phenoxyethyl chain’s flexibility might allow adaptive binding to diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
